(+)-N-Formylnorglaucine
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Overview
Description
(+)-N-Formylnorglaucine is a naturally occurring alkaloid compound. It is derived from the plant species belonging to the Menispermaceae family. This compound is known for its unique structural properties and potential biological activities, making it a subject of interest in various scientific research fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (+)-N-Formylnorglaucine typically involves multiple steps, starting from simpler precursor molecules. One common method involves the formylation of norglaucine, which can be achieved through the reaction of norglaucine with formic acid under controlled conditions. The reaction is usually carried out in the presence of a catalyst to enhance the yield and selectivity of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale extraction from natural sources or chemical synthesis. The extraction process includes isolating the compound from plant materials using solvents, followed by purification steps such as chromatography. Chemical synthesis on an industrial scale requires optimization of reaction conditions to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(+)-N-Formylnorglaucine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often resulting in the formation of oxides or other oxygen-containing compounds.
Reduction: The opposite of oxidation, this reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: In this reaction, one functional group in the molecule is replaced by another. Common reagents for substitution reactions include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide are commonly used under acidic or basic conditions.
Reduction: Hydrogen gas in the presence of a metal catalyst like palladium or platinum is often employed.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as hydroxide ions, are frequently used.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield formylated derivatives, while reduction could produce deoxygenated compounds.
Scientific Research Applications
(+)-N-Formylnorglaucine has a wide range of applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex alkaloids and other organic compounds.
Biology: Studies have shown its potential as an inhibitor of certain enzymes, making it useful in biochemical research.
Medicine: Preliminary research suggests that this compound may have therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: It is used in the development of pharmaceuticals and as a chemical intermediate in various industrial processes.
Mechanism of Action
The mechanism of action of (+)-N-Formylnorglaucine involves its interaction with specific molecular targets, such as enzymes or receptors. By binding to these targets, the compound can modulate biochemical pathways, leading to its observed biological effects. For instance, it may inhibit enzyme activity by blocking the active site or altering the enzyme’s conformation.
Comparison with Similar Compounds
(+)-N-Formylnorglaucine can be compared with other similar alkaloid compounds, such as:
Norglaucine: The parent compound from which this compound is derived.
Glaucine: Another related alkaloid with similar structural features but different biological activities.
Berberine: A well-known alkaloid with a broad range of pharmacological effects.
The uniqueness of this compound lies in its specific formyl group, which imparts distinct chemical and biological properties compared to its analogs.
Properties
Molecular Formula |
C21H23NO5 |
---|---|
Molecular Weight |
369.4 g/mol |
IUPAC Name |
(6aS)-1,2,9,10-tetramethoxy-5,6,6a,7-tetrahydro-4H-dibenzo[de,g]quinoline-6-carbaldehyde |
InChI |
InChI=1S/C21H23NO5/c1-24-16-9-13-7-15-19-12(5-6-22(15)11-23)8-18(26-3)21(27-4)20(19)14(13)10-17(16)25-2/h8-11,15H,5-7H2,1-4H3/t15-/m0/s1 |
InChI Key |
ZDVIYLFBYWWBHH-HNNXBMFYSA-N |
Isomeric SMILES |
COC1=C(C2=C3[C@H](CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC |
Canonical SMILES |
COC1=C(C2=C3C(CC4=CC(=C(C=C42)OC)OC)N(CCC3=C1)C=O)OC |
Origin of Product |
United States |
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